Strontium dihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

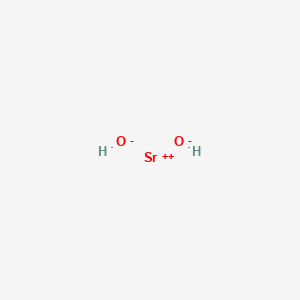

Strontium dihydroxide, commonly known as strontium hydroxide, is a strong alkaline compound with the chemical formula Sr(OH)₂. It exists in anhydrous, monohydrate, and octahydrate (Sr(OH)₂·8H₂O) forms, with the octahydrate being the most stable under ambient conditions . Key properties include:

- Molecular weight: 265.76 g/mol (octahydrate) .

- Solubility: Moderately soluble in water (sparingly soluble in cold water, more soluble in hot water) .

- Synthesis: Typically produced by reacting strontium salts (e.g., SrCO₃, Sr(NO₃)₂) with strong bases like NaOH .

Strontium hydroxide is used in sugar refining, plastics manufacturing, and water treatment due to its ability to neutralize acids and precipitate impurities . Its octahydrate form is hygroscopic and prone to carbonation in air, forming SrCO₃ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium dihydroxide can be synthesized by reacting a strontium salt, such as strontium nitrate (Sr(NO₃)₂), with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out by adding the base drop by drop to a solution of the strontium salt, resulting in the precipitation of this compound as a fine white powder. The precipitate is then filtered, washed with cold water, and dried .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting strontium oxide (SrO) with waterThe reaction is exothermic and must be carefully controlled to avoid excessive heat .

Chemical Reactions Analysis

Types of Reactions: Strontium dihydroxide undergoes various chemical reactions, including:

Acid-Base Reactions: As a strong base, this compound reacts with acids to form strontium salts and water. For example, its reaction with hydrochloric acid (HCl) produces strontium chloride (SrCl₂) and water.

Carbonation: this compound reacts with carbon dioxide (CO₂) to form strontium carbonate (SrCO₃) and water. This reaction occurs readily when the compound is exposed to air.

Precipitation Reactions: this compound can precipitate out of solution when mixed with certain reagents, such as ammonium chloride (NH₄Cl).

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

Gases: Carbon dioxide (CO₂).

Major Products Formed:

Strontium Salts: Strontium chloride (SrCl₂), strontium sulfate (SrSO₄), strontium nitrate (Sr(NO₃)₂).

Strontium Carbonate (SrCO₃): Formed by the reaction with carbon dioxide.

Scientific Research Applications

Strontium dihydroxide has diverse applications in scientific research and industry:

Chemistry: Used as a strong base in various chemical reactions and as a precursor to other strontium compounds.

Biology and Medicine: Strontium compounds, including this compound, are studied for their potential in bone regeneration and as growth stimulants.

Industry: Utilized in the refining of beet sugar, production of biodegradable plastics, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of strontium dihydroxide primarily involves its strong basic nature. In biological systems, strontium ions can mimic calcium ions due to their similar properties. Strontium promotes bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in increasing bone density and reducing fracture risk in conditions like osteoporosis . The molecular targets include calcium-sensing receptors and pathways involved in bone metabolism.

Comparison with Similar Compounds

Comparison with Similar Alkaline Earth Hydroxides

Chemical and Structural Properties

Key Insights :

- Coordination Dynamics: Ab initio molecular dynamics studies reveal that Sr(OH)₂ exhibits a low energy barrier for proton transfer between its first and second solvation shells, a feature less pronounced in Ca(OH)₂ .

- EXAFS Analysis : Strontium’s coordination environment in hydrated phases shows Sr–O bond distances (~2.55 Å) intermediate between Ca (~2.40 Å) and Ba (~2.70 Å), reflecting ionic radius trends .

Solubility and Reactivity

| Compound | Solubility in Water (g/100 mL) | pH of Saturated Solution |

|---|---|---|

| Sr(OH)₂·8H₂O | 0.41 (20°C), 21.8 (100°C) | ~12.5 |

| Ca(OH)₂ | 0.18 (20°C) | ~12.4 |

| Ba(OH)₂·8H₂O | 3.5 (20°C), 101 (100°C) | ~13.3 |

Reactivity Notes:

- Carbonation Sensitivity : Sr(OH)₂ is more prone to forming SrCO₃ than Ca(OH)₂ due to Sr²⁺’s higher affinity for CO₃²⁻ under mild conditions .

- Bioaffinity : Strontium phosphates (e.g., SrHPO₄) exhibit superior bioactivity compared to calcium phosphates, making Sr(OH)₂ a candidate for biomedical materials .

Unique Roles of Sr(OH)₂ :

Biological Activity

Strontium dihydroxide, chemically represented as Sr(OH)₂, is an inorganic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and its potential role in bone health. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on bone cells, and implications in dental materials.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains associated with peri-implantitis. Research indicates that Sr(OH)₂ exhibits significant bactericidal effects at concentrations as low as 10 mM. The following table summarizes the findings from a study that assessed the antimicrobial efficacy of this compound:

| Bacterial Strain | Concentration (mM) | Viability (%) | Observations |

|---|---|---|---|

| Streptococcus mitis | 10 | <1 | Complete growth inhibition |

| Staphylococcus epidermidis | 10 | <1 | Complete growth inhibition |

| Aggregatibacter actinomycetemcomitans | 10 | <1 | Significant growth inhibition |

| Escherichia coli | 10 | 8 | Reduced viability compared to control |

| Porphyromonas gingivalis | 10 | 11 | Reduced viability compared to control |

The study demonstrated that exposure to 10 mM Sr(OH)₂ resulted in a drastic reduction in viable cells for all tested strains, indicating its effectiveness as an antimicrobial agent . Furthermore, higher concentrations (100 mM) were shown to kill all tested bacterial strains completely.

The antimicrobial action of this compound is believed to stem from its ability to disrupt bacterial cell membranes and inhibit metabolic processes. The presence of hydroxide ions may contribute to an alkaline environment, which is detrimental to many pathogenic bacteria. Studies have shown that strontium ions can interfere with bacterial iron metabolism, further enhancing their antibacterial effects .

Effects on Bone Cells

This compound also plays a crucial role in bone biology . It has been studied for its potential to enhance osteogenic differentiation and mineralization in bone cells. For instance, a study involving strontium-replaced silicate cements indicated that strontium could substitute calcium in bioactive materials without adverse local or systemic effects. This substitution was associated with improved mechanical properties and enhanced biological responses in vitro and in vivo .

Table: Summary of Biological Effects on Osteoblasts

| Parameter | Effect Observed |

|---|---|

| Osteogenic differentiation | Enhanced |

| Alkaline phosphatase activity | Increased |

| Collagen secretion | Elevated |

| Mineralization levels | Improved |

The incorporation of strontium into dental materials has shown promising results in promoting enamel remineralization and improving mechanical properties, which are critical for dental applications .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound-coated titanium implants in reducing bacterial colonization. Results indicated a significant decrease in infection rates compared to standard titanium implants, supporting the use of Sr(OH)₂ in orthopedic applications .

- Bone Integration : In an animal model, strontium-replaced silicate cements were implanted, showing no significant inflammatory response after 30 days and promoting angiogenesis by day 180. This suggests that strontium not only aids in bone integration but also supports healing processes without causing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing strontium dihydroxide [Sr(OH)₂]?

this compound is typically synthesized via controlled hydration of strontium oxide (SrO) or reaction of strontium metal with water under inert conditions. The octahydrate form [Sr(OH)₂·8H₂O] is common and requires precise temperature control (≤100°C) to prevent decomposition. Detailed procedures are outlined in the Handbook of Preparative Inorganic Chemistry, which emphasizes stoichiometric ratios and inert gas environments to avoid carbonate contamination . For anhydrous Sr(OH)₂, vacuum dehydration of the octahydrate at 150–200°C is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Sr(OH)₂ is corrosive (Skin Corrosion/Irritation Category 1A–1C) and requires:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for powder handling to prevent inhalation.

- First Aid : Immediate rinsing with water for skin/eye contact (≥15 minutes) and medical consultation for ingestion . Contaminated surfaces must be neutralized with dilute acetic acid .

Q. How can researchers characterize the crystallographic and thermal properties of this compound?

- XRD : To confirm octahydrate structure (space group P2₁/c) and phase purity.

- TGA/DSC : To analyze dehydration steps (e.g., mass loss at 100–200°C for H₂O removal) and stability under varying atmospheres.

- FTIR : Peaks at 3600–3200 cm⁻¹ (O-H stretching) and 450–500 cm⁻¹ (Sr-O vibrations) validate hydroxide bonding .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be resolved experimentally?

Solubility in water varies widely (e.g., 0.41 g/100 mL at 0°C vs. 1.77 g/100 mL at 100°C). To address inconsistencies:

- Use ultrapure water (conductivity ≤0.1 µS/cm) to minimize carbonate interference.

- Conduct solubility trials under nitrogen to prevent CO₂ absorption.

- Validate results via ICP-OMS for Sr²⁺ concentration post-filtration .

Q. What methodological considerations apply to using this compound-derived isotopes in geochemical provenance studies?

Strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) require:

- Sample Preparation : Dissolve Sr(OH)₂ in HNO₃, followed by ion-exchange chromatography to isolate Sr²⁺.

- Calibration : Cross-reference with NIST SRM 987 for mass spectrometry accuracy.

- Interpretation : Combine with δ¹⁸O or trace elements (e.g., Rb) to exclude geologically similar regions .

Q. How can thermodynamic data from JANAF tables improve predictive modeling of this compound reactions?

JANAF thermochemical tables provide ΔHf (enthalpy of formation) and S° (standard entropy) values for Sr(OH)₂ phases. These enable:

- Calculation of Gibbs free energy (ΔG) for dehydration pathways.

- Prediction of equilibrium conditions in Sr(OH)₂ ↔ SrO + H₂O systems.

- Validation via high-temperature XRD to observe phase transitions .

Q. What experimental designs mitigate hydration-state variability in this compound during kinetic studies?

To control hydration:

- Use dynamic vapor sorption (DVS) to monitor H₂O uptake at fixed RH (relative humidity).

- Seal reaction vessels with anhydrous Mg(ClO₄)₂ to maintain 0% RH.

- Pair Raman spectroscopy with in situ temperature controls to track structural changes .

Q. Data Contradiction Analysis

- Thermal Stability Conflicts : Some studies report Sr(OH)₂ decomposition at 535°C, while others note stability up to 600°C. Resolve via controlled furnace experiments with inert gas flow and real-time mass spectrometry to detect CO₂ (indicative of carbonate impurities) .

- Isotope Ratio Variability : Discrepancies in ⁸⁷Sr/⁸⁶Sr may stem from incomplete Sr²⁺ isolation. Implement double-pass ion-exchange columns and validate with secondary standards .

Properties

CAS No. |

18480-07-4 |

|---|---|

Molecular Formula |

H2O2Sr |

Molecular Weight |

121.63 g/mol |

IUPAC Name |

strontium;dihydroxide |

InChI |

InChI=1S/2H2O.Sr/h2*1H2;/q;;+2/p-2 |

InChI Key |

UUCCCPNEFXQJEL-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[Sr+2] |

Canonical SMILES |

[OH-].[OH-].[Sr+2] |

Key on ui other cas no. |

18480-07-4 |

Pictograms |

Corrosive; Irritant |

Synonyms |

strontium hydroxide strontium hydroxide octahydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.